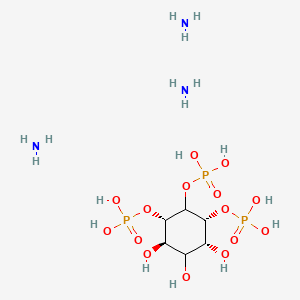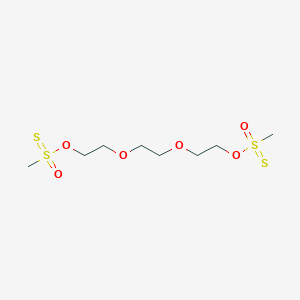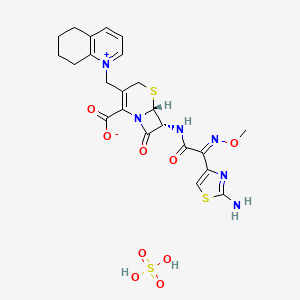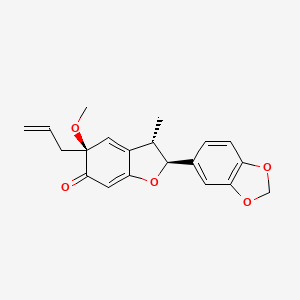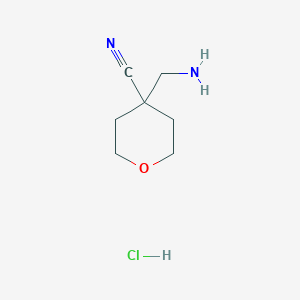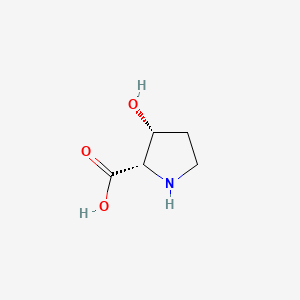
N6-(2-Aminoethyl)-FAD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Aminoethyl)-FAD, also known as N6-(2-Aminoethyl)-flavin adenine dinucleotide, is a derivative of flavin adenine dinucleotide (FAD). This compound is a modified form of FAD, where an aminoethyl group is attached to the N6 position of the adenine moiety. Flavin adenine dinucleotide is a redox-active coenzyme associated with various enzymatic reactions in metabolism. The modification at the N6 position enhances its utility in biochemical and biotechnological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethylamine under specific conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the selective modification of the adenine moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography to remove any unreacted starting materials and by-products. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
N6-(2-Aminoethyl)-FAD undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: As a derivative of FAD, it participates in redox reactions, acting as an electron carrier in various metabolic pathways.
Substitution Reactions: The aminoethyl group can undergo substitution reactions with other chemical groups, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the flavin and adenine moieties.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions can yield various modified compounds with different functional groups attached to the aminoethyl moiety.
科学研究应用
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research, including:
Chemistry: It is used as a probe in studying redox reactions and enzyme mechanisms.
Biology: The compound is utilized in biochemical assays to investigate the role of FAD-dependent enzymes in metabolic pathways.
Medicine: this compound is explored for its potential in developing therapeutic agents targeting specific enzymes involved in diseases.
Industry: It is employed in the development of biosensors and biocatalysts for various industrial processes.
作用机制
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. The aminoethyl modification enhances its binding affinity to specific enzymes, facilitating efficient electron transfer. The molecular targets include various flavoproteins involved in metabolic pathways, where it participates in the catalytic cycle by alternating between oxidized and reduced states.
相似化合物的比较
Similar Compounds
Flavin Adenine Dinucleotide (FAD): The parent compound of N6-(2-Aminoethyl)-FAD, involved in similar redox reactions.
N6-(2-Aminoethyl)-NAD+: Another modified nucleotide with an aminoethyl group, used in different biochemical applications.
Uniqueness
This compound is unique due to its specific modification at the N6 position, which enhances its utility in certain biochemical and biotechnological applications. The aminoethyl group provides additional functional versatility, allowing for further chemical modifications and interactions with various biomolecules.
属性
CAS 编号 |
167962-39-2 |
|---|---|
分子式 |
C₂₉H₃₈N₁₀O₁₅P₂ |
分子量 |
828.62 |
同义词 |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; |
产品来源 |
United States |
Q1: What is the primary application of N6-(2-Aminoethyl)-FAD in the context of the provided research papers?
A1: this compound serves as a crucial component for anchoring Flavin Adenine Dinucleotide (FAD) to surfaces, enabling the study of electron transfer processes and facilitating the reconstitution of apo-enzymes. This modified FAD derivative allows researchers to immobilize FAD onto various surfaces, such as gold electrodes modified with self-assembled monolayers (SAMs) [, , ]. This immobilization is essential for investigating direct electron transfer between the FAD cofactor and the electrode surface.
Q2: How does the structure of the self-assembled monolayer (SAM) influence the electron transfer rate of this compound?
A2: Research indicates that the length and terminal group of the alkanethiol diluent within the SAM significantly impact the electron transfer rate of this compound []. While the attenuation factor (β) remained consistent (~1.0 per bond) with both methyl- and alcohol-terminated diluents, the apparent rate constant for electron transfer was notably higher with the alcohol-terminated diluent. This difference suggests that the terminal group's polarity influences the electron tunneling efficiency through the SAM.
Q3: Can this compound be used to reconstitute functional enzymes on electrode surfaces?
A3: Yes, this compound immobilized on electrode surfaces enables the reconstitution of apo-enzymes, forming functional bioelectrocatalytic systems [, ]. For instance, apo-glucose oxidase (apo-GOx) can be successfully reconstituted on this compound modified gold electrodes. The resulting enzyme electrode exhibits bioelectrocatalytic activity, demonstrating direct electrical communication between the enzyme's active site and the electrode surface.
Q4: Beyond studying electron transfer, does this compound have other applications in biological research?
A4: Yes, this compound has been successfully used to covalently modify proteins with FAD derivatives []. This approach has been demonstrated with a fusion protein consisting of the mitochondrial targeting sequence of Neurospora crassa F0-ATPase subunit 9 (Su9) attached to 6-hydroxy-D-nicotine oxidase (6-HDNO). This method allowed researchers to investigate the import and folding of FAD-containing proteins within mitochondria.
Q5: Are there alternative methods to immobilize FAD on surfaces for bioelectrochemical studies?
A5: While this compound provides an effective way to immobilize FAD, alternative methods exist. For instance, researchers have explored the use of pyrroloquinoline quinone/FAD (PQQ/FAD) mixed monolayers for the reconstitution of apo-glucose oxidase on gold electrodes []. This method demonstrates efficient electrical contact and effective electrobiocatalyzed oxidation of glucose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


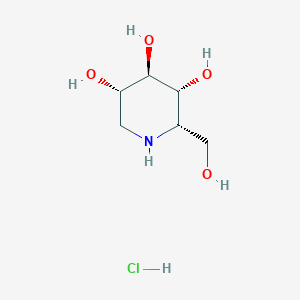
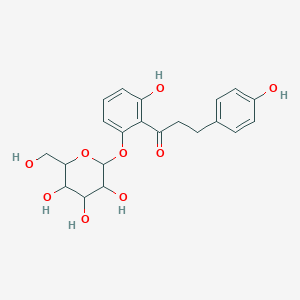
![VIC[mouse reduced]](/img/structure/B1141984.png)
